molecular formula C15H16O6 B8798685 Diethyl 2-(1,3-benzodioxol-5-ylmethylene)malonate CAS No. 5458-69-5

Diethyl 2-(1,3-benzodioxol-5-ylmethylene)malonate

Cat. No. B8798685
M. Wt: 292.28 g/mol
InChI Key: YRPDOPMGYCRHAW-UHFFFAOYSA-N
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Patent
US05945548

Procedure details

Into a one-liter three-necked conical flask are introduced 50 g (333.04 mmol) of piperonal, 53.34 g (333.04 mmol) of diethyl malonate, 2.26 g (26.59 mmol) of piperidine, 110 ml of toluene and 1.6 g (26.66 mmol) of acetic acid.
Quantity
50 g
Type
reactant
Reaction Step One
Quantity
53.34 g
Type
reactant
Reaction Step One
Quantity
2.26 g
Type
reactant
Reaction Step One
Quantity
1.6 g
Type
reactant
Reaction Step One
Quantity
110 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH:1]1[C:6]([CH:7]=O)=[CH:5][C:4]2[O:9][CH2:10][O:11][C:3]=2[CH:2]=1.[C:12]([O:20][CH2:21][CH3:22])(=[O:19])[CH2:13][C:14]([O:16][CH2:17][CH3:18])=[O:15].N1CCCCC1.C(O)(=O)C>C1(C)C=CC=CC=1>[CH:7](=[C:13]([C:14]([O:16][CH2:17][CH3:18])=[O:15])[C:12]([O:20][CH2:21][CH3:22])=[O:19])[C:6]1[CH:1]=[CH:2][C:3]2[O:11][CH2:10][O:9][C:4]=2[CH:5]=1

Inputs

Step One
Name
Quantity
50 g
Type
reactant
Smiles
C1=CC2=C(C=C1C=O)OCO2
Name
Quantity
53.34 g
Type
reactant
Smiles
C(CC(=O)OCC)(=O)OCC
Name
Quantity
2.26 g
Type
reactant
Smiles
N1CCCCC1
Name
Quantity
1.6 g
Type
reactant
Smiles
C(C)(=O)O
Name
Quantity
110 mL
Type
solvent
Smiles
C1(=CC=CC=C1)C

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
Smiles
C(C1=CC=2OCOC2C=C1)=C(C(=O)OCC)C(=O)OCC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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